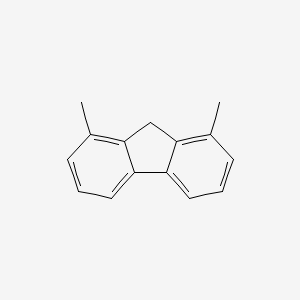

1,8-dimethyl-9H-fluorene

Description

Contextualization within Fluorene (B118485) Derivatives Research

Fluorene, a polycyclic aromatic hydrocarbon featuring a distinctive biphenyl (B1667301) structure bridged by a methylene (B1212753) group, serves as a foundational scaffold in a vast area of chemical research. Its rigid, planar, and π-conjugated system endows it with unique chemical and physical properties. A key feature of the fluorene skeleton is the reactivity of its C9 position; the benzylic protons are acidic, facilitating easy functionalization through nucleophilic substitution. asianpubs.org This ease of modification has established fluorene derivatives as a major class of compounds in various scientific disciplines. asianpubs.org Researchers frequently introduce substituents at the C9 position to enhance solubility and prevent intermolecular aggregation, which is crucial for applications in materials science.

Within this extensive family of compounds lies 1,8-dimethyl-9H-fluorene, a derivative characterized by methyl groups at the 1 and 8 positions of the fluorene core. Unlike the more commonly studied 9,9-disubstituted or 2,7-disubstituted fluorenes, the 1,8-dimethyl isomer presents a distinct substitution pattern. This specific arrangement of methyl groups influences the steric and electronic environment of the molecule, making it a subject of scientific interest for understanding structure-property relationships. Research into its specific characteristics, such as its vibrational spectra, helps to build a more complete picture of how substituent placement affects the fundamental properties of the fluorene system. researchgate.net

Significance in Contemporary Organic Chemistry and Materials Science

In contemporary organic chemistry, fluorene derivatives are highly valued as versatile building blocks for synthesizing more complex molecular architectures. The fluorene core can be strategically functionalized to create precursors for a range of materials, including polymers, dyes, and pharmaceutically relevant molecules.

The significance of fluorene-based compounds is particularly pronounced in materials science, where they are instrumental in the development of organic electronic materials. Derivatives of fluorene are integral components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. The introduction of methyl groups, as seen in dimethylfluorene isomers, can enhance the electronic properties and processability of these materials. For instance, the 9,9-dimethyl substitution is known to improve charge transport and confer solubility. While specific applications for this compound are not as widely documented as for other isomers, its structural motifs are relevant to the design of advanced materials. The study of such isomers contributes to a deeper understanding of how subtle structural modifications can tune the photophysical and electronic properties of organic materials, guiding the rational design of next-generation functional molecules. researchgate.netacs.org

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1207-11-0 | guidechem.comsinfoochem.comsigmaaldrich.com |

| Molecular Formula | C₁₅H₁₄ | guidechem.comsinfoochem.comuni.lu |

| Molecular Weight | 194.27 g/mol | guidechem.comsinfoochem.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound-3,6-diamine |

| 1-methylfluorene |

| 2,7-dibromo-9,9-dimethyl-9H-fluorene |

| 7-bromo-9,9-diethyl-9H-fluorene-2,4-dicarbaldehyde |

| 9,9-diallylfluorene |

| 9,9-dimethylfluorene |

| Biphenyl |

| Fluorene |

Structure

3D Structure

Properties

IUPAC Name |

1,8-dimethyl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-10-5-3-7-12-13-8-4-6-11(2)15(13)9-14(10)12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGGQBIUSGOOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3=C(C=CC=C3C2=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399585 | |

| Record name | 9H-Fluorene, 1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-11-0 | |

| Record name | 9H-Fluorene, 1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Vibrational Spectroscopy for Molecular Structural Analysis

Vibrational spectroscopy, encompassing infrared and Raman techniques, serves as a powerful tool for the detailed structural analysis of 1,8-dimethyl-9H-fluorene. These methods probe the distinct vibrational modes of the molecule, offering insights into its geometry and bonding.

Infrared Spectroscopic Investigations

The infrared (IR) spectrum of this compound has been characterized through both experimental measurements and theoretical calculations, primarily using Density Functional Theory (DFT). iases.org.inacs.org Studies comparing experimental data with DFT calculations at the B3LYP/6-311G** level of theory show a strong correlation, allowing for precise assignment of the fundamental vibrational frequencies. acs.orgresearchgate.net

The C-H stretching region of the spectrum is particularly complex. iases.org.in The geometries of 1,8-dimethylfluorene have been optimized using the B3LYP level of theory with a 6-311G** basis set. researchgate.net Key vibrational modes identified in the IR spectrum include characteristic stretches of the methyl groups and various vibrations of the fluorene (B118485) backbone. iases.org.in

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3065 | 3068 | Aromatic C-H stretch |

| 2968 | 2975 | Methyl C-H asymmetric stretch |

| 2935 | 2940 | Methylene (B1212753) C-H asymmetric stretch |

| 2870 | 2875 | Methyl C-H symmetric stretch |

| 1610 | 1612 | Aromatic C-C stretch |

| 1455 | 1458 | Methyl asymmetric bend |

| 830 | 832 | C-H out-of-plane bend |

Raman Spectroscopic Probes of Molecular Dynamics

Raman spectroscopy complements IR studies by probing different vibrational transitions. researchgate.net For fluorene and its derivatives, Raman spectra are particularly sensitive to the vibrations of the sp2 carbon atoms in the aromatic rings. researchgate.net Two strong bands around 1600 cm⁻¹ are characteristic of the fluorene group and are assigned to C-C stretching modes within the aromatic rings. researchgate.net

Analysis of this compound using Raman spectroscopy reveals distinct peaks that correspond to the skeletal vibrations of the fluorene core and the attached methyl groups. These experimental findings are well-supported by computational models, which aid in the definitive assignment of the observed Raman bands. acs.orgresearchgate.net

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3065 | 3068 | Aromatic C-H stretch |

| 1610 | 1612 | Aromatic C-C stretch |

| 1445 | 1447 | Methylene scissors |

| 1380 | 1382 | Methyl symmetric bend |

| 740 | 742 | Ring breathing mode |

Electronic Spectroscopy for Photophysical Insights

The study of the electronic properties of this compound through spectroscopic methods provides essential information about its behavior upon interaction with light. However, detailed research in this area for this specific isomer is limited in the available literature.

UV-Vis Absorption Spectroscopy Studies

While UV-Vis absorption spectroscopy is a fundamental technique for studying electronic transitions, specific studies detailing the absorption spectrum of this compound are not extensively reported in the surveyed scientific literature. Research on the photophysical properties of fluorenes has predominantly focused on functionalized derivatives, such as those with donor-acceptor groups or extended π-conjugation, which are designed for applications in organic electronics. researchgate.netnih.govacs.org These modifications significantly alter the electronic structure and, consequently, the UV-Vis absorption characteristics compared to the parent this compound molecule.

Photoluminescence and Electroluminescence Characterization

Detailed investigations into the photoluminescence (PL) and electroluminescence (EL) of this compound are not widely available. The majority of published research centers on fluorene derivatives that have been specifically engineered to enhance emission properties for use in devices like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net These studies often involve the introduction of various substituents to the fluorene core to tune emission wavelengths, improve quantum efficiency, and enhance device stability. researchgate.net As such, the intrinsic PL and EL characteristics of the unfunctionalized this compound remain an area with sparse data.

Advanced Structural Determination

The precise three-dimensional arrangement of atoms and the confirmation of the chemical formula for this compound are achieved through a combination of solid-state analysis and high-resolution spectroscopic methods.

X-ray Diffraction Analysis of Solid-State Molecular Structures

Single-crystal X-ray diffraction is a powerful technique for determining the exact solid-state structure of a molecule. For fluorene-based compounds, this analysis provides critical insights into the molecular conformation and intermolecular packing, which influence the material's bulk properties. While a specific crystallographic study for this compound is not detailed in the available literature, analysis of closely related fluorene derivatives allows for an informed understanding of its expected structural characteristics.

X-ray studies on fluorene derivatives consistently show a nearly planar arrangement of the fluorene core, a feature that is fundamental to its electronic properties. The C9 carbon of the fluorene ring is typically sp³-hybridized. In derivatives, the quality and efficiency of organic light-emitting diodes (OLEDs) have been shown to depend significantly on the stacking mode of the fluorene motif in the crystal lattice. researchgate.net In the crystal structure of compounds like 2,7-dibromo-9,9-dimethyl-9H-fluorene, weak π–π interactions are observed between symmetry-related benzene (B151609) rings, with centroid-to-centroid distances around 3.84 Å, leading to a stacked arrangement. researchgate.net Similarly, other complex fluorene structures exhibit inversion dimers formed by weak C—H⋯O interactions and π–π stacking, with centroid-centroid distances measured at approximately 3.66 Å. iucr.orgiucr.org

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for confirming the molecular structure of this compound in a non-solid state. msu.edu These techniques provide unambiguous evidence of the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons of the molecule. For this compound, specific chemical shifts confirm the presence and location of the two methyl groups and the methylene bridge. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum shows distinct signals for the methyl protons and the methylene protons, alongside the complex multiplets of the aromatic protons. rsc.org The carbon spectrum gives characteristic signals for the methyl carbons, the methylene carbon, and the various aromatic carbons. rsc.org

Detailed NMR data for this compound are presented below. rsc.org

| Nucleus | NMR Type | Chemical Shift (δ) in ppm | Description |

| ¹H | 500 MHz | 2.42 (s, 3H), 2.47 (s, 3H) | Singlets for the two non-equivalent methyl groups. |

| ¹H | 500 MHz | 3.77 (s, 2H) | Singlet for the C9 methylene protons. |

| ¹H | 500 MHz | 6.99-7.79 | A series of signals corresponding to the aromatic protons. |

| ¹³C | 126 MHz | 18.8, 21.4 | Signals for the two methyl carbons. |

| ¹³C | 126 MHz | 35.4 | Signal for the C9 methylene carbon. |

| ¹³C | 126 MHz | 117.9 - 143.5 | A series of signals for the aromatic carbons. |

s = singlet, H = hydrogen, C = carbon

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₄), the calculated mass of the protonated molecule [M+H]⁺ is 195.1168. The experimentally measured value is 195.1169, which is in excellent agreement and confirms the molecular formula. rsc.org This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

Electrochemical Characterization Techniques

The electronic behavior of this compound, particularly its ability to accept or donate electrons, is investigated using electrochemical methods. These techniques are vital for assessing the potential of such compounds in electronic applications.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is the primary technique used to study the redox properties of chemical compounds. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of a molecule, which correspond to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.

For fluorene-based materials, the redox behavior is a key indicator of their charge-transport capabilities. Fluorene derivatives often exhibit quasi-reversible one-electron oxidation processes. researchgate.net For instance, certain fluorene-diamine derivatives show reversible oxidation waves at potentials around +0.78 V. In more complex "push-pull" systems incorporating a dimethyl-fluorene unit, the first oxidation potentials can range from 0.62 V to 0.91 V, a process attributed to the loss of an electron from the electron-donating part of the molecule. nih.govacs.org The reduction potentials for such systems have been observed in the range of -2.00 V to -2.68 V. researchgate.net

For this compound, the electron-donating nature of the two methyl groups is expected to lower the oxidation potential (make it easier to oxidize) compared to the unsubstituted 9H-fluorene. The precise redox potentials would be determined from a cyclic voltammogram, providing insight into its HOMO and LUMO energy levels.

Representative Redox Potentials for Related Fluorene Derivatives

| Compound Derivative | Oxidation Potential (V) | Reduction Potential (V) | Reference |

|---|---|---|---|

| Spiro-fluorene derivative (3a) | +0.48 | -2.68 | researchgate.net |

| Spiro-fluorene derivative (3e) | +0.41 | -2.55 | researchgate.net |

| 9H-fluorene-2,7-diamine | +0.78 | Not specified | |

| Dimethylamino-fluorene derivative (SS2) | +0.74 | Not specified (onset at -0.85) | nih.govacs.org |

| Dimethylamino-fluorene derivative (SS1) | +0.91 | Not specified (onset at -0.82) | nih.govacs.org |

Photoelectron Emission Spectroscopy for Energy Level Mapping

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique that directly measures the binding energies of electrons in a material, providing a detailed map of its electronic structure. In the context of organic semiconductors, PES and its variant, inverse photoelectron spectroscopy (IPES), are used to determine the ionization potential (HOMO level) and electron affinity (LUMO level), respectively. colorado.edu

The HOMO and LUMO levels can also be estimated from electrochemical data. researchgate.netresearchgate.net The onset oxidation potential from cyclic voltammetry is often used to calculate the HOMO energy level. acs.org For this compound, PES would provide a direct measurement of the energy required to remove an electron from the fluorene system, thus precisely mapping its HOMO energy level and offering valuable data for predicting its behavior in optoelectronic devices.

Computational Chemistry Approaches to Understanding 1,8 Dimethyl 9h Fluorene

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 1,8-dimethyl-9H-fluorene. DFT methods, particularly with hybrid functionals like B3LYP, have been successfully used to investigate the structural and electronic properties of fluorene (B118485) and its derivatives. researchgate.netacs.orgacs.orgacs.org Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states, enabling the prediction and interpretation of electronic absorption and emission spectra. acs.orgnih.govacs.orgnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, DFT calculations are used to find the minimum energy conformation. acs.orgresearchgate.net These calculations have been performed on fluorene and its methylated derivatives to understand their molecular structure. researchgate.net The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and physical properties. acs.orgnih.gov

Conformational analysis of fluorene derivatives is essential for understanding how different spatial arrangements of atoms affect the molecule's properties. bris.ac.uk For instance, in di-9H-fluoren-9-yldimethylsilane, a related compound, computational studies have explored the energetics of conformational changes, which is critical for understanding phenomena like intramolecular excimer formation. acs.org While specific conformational analysis data for this compound is not extensively detailed in the provided results, the principles of such analyses are well-established for similar fluorene-based systems. rug.nl

Table 1: Selected Optimized Geometric Parameters of Fluorene

| Parameter | B3LYP/6-31+G(d,p) | AM1 |

|---|---|---|

| Bond Lengths (Å) | ||

| C1-C2 | 1.396 | 1.394 |

| C2-C3 | 1.391 | 1.396 |

| C3-C4 | 1.395 | 1.394 |

| C4-C12 | 1.411 | 1.412 |

| C11-C12 | 1.411 | 1.412 |

| C9-C10 | 1.511 | 1.503 |

| **Bond Angles (°) ** | ||

| C1-C2-C3 | 121.2 | 121.1 |

| C2-C3-C4 | 120.4 | 120.3 |

| C3-C4-C12 | 118.0 | 118.2 |

| C4-C12-C11 | 121.1 | 121.1 |

| C10-C9-C11 | 103.2 | 103.5 |

Data derived from calculations on the parent fluorene molecule. nih.gov For an interactive version of this data, please see the original source.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission characteristics of a compound. researchgate.netimperial.ac.uk

DFT calculations are widely used to determine the HOMO and LUMO energy levels of fluorene derivatives. nih.govmdpi.comacs.org For example, in a study of various fluorene-based donor-acceptor chromophores, DFT calculations at the B3LYP/6-31G(d,p) level were used to create a Frontier Molecular Orbital (FMO) energy-level diagram. nih.govacs.org These calculations revealed that modifying the electron-acceptor strength significantly impacts the LUMO energy levels and, consequently, the HOMO-LUMO gap. nih.govacs.org For instance, replacing a formyl group with a dicyanovinyl group in a related fluorene derivative was shown to lower the LUMO energy and decrease the energy gap from 2.79 eV to 2.15 eV. nih.govacs.org This tuning of the HOMO-LUMO gap is crucial for designing materials with specific optical and electronic properties. acs.org

Table 2: Calculated HOMO-LUMO Energies and Optical Gaps for a Series of Fluorene-Based Chromophores

| Compound | EHOMO (eV) | ELUMO (eV) | Egoptical (eV) |

|---|---|---|---|

| 8 | -4.94 | -2.15 | 2.79 |

| SS1 | -5.22 | -3.07 | 2.15 |

| SS2 | -5.11 | -3.10 | 2.01 |

| SS3 | -5.04 | -2.66 | 2.38 |

| SS4 | -5.14 | -2.89 | 2.25 |

| SS5 | -5.14 | -2.83 | 2.31 |

Data from DFT calculations [B3LYP/6-31G(d,p)/CPCM model in DCM]. nih.govacs.org For an interactive version of this data, please see the original source.

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. acs.orgnih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum, which can then be compared with experimental data. acs.orgnih.gov

In studies of fluorene-based chromophores, TD-DFT calculations have been instrumental in assigning the observed absorption bands to specific electronic transitions, such as π → π* and intramolecular charge transfer (ICT) transitions. nih.govacs.org For example, in a series of donor-acceptor fluorene derivatives, the low-energy absorption bands were attributed to ICT transitions from the donor to the acceptor, primarily involving the HOMO → LUMO transition. nih.gov The calculated electronic transitions generally show good correlation with experimental absorption data. nih.gov

Furthermore, TD-DFT can provide insights into the nature of emissive states. For instance, in the study of di-9H-fluoren-9-yldimethylsilane, TD-DFT calculations revealed that the excitation energy significantly decreases with a smaller separation and dihedral angle between the fluorene units, indicating that the red-shifted fluorescence corresponds to a sandwich-like excimer state. acs.org This demonstrates the utility of TD-DFT in understanding the relationship between molecular conformation and photophysical properties.

Frontier Molecular Orbital (HOMO/LUMO) Energy Level Analysis

Ab Initio and High-Level Quantum Chemical Calculations

While DFT is a versatile tool, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category.

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a starting point for more sophisticated calculations. acs.org Møller-Plesset perturbation theory, particularly at the second order (MP2), improves upon HF by including electron correlation effects, which are crucial for accurately describing many molecular systems.

Ab initio calculations at the HF/6-31G* and MP2/6-31G* levels of theory have been used to perform geometry optimizations of derivatives of 1,8-disubstituted 9H-fluorene. researchgate.net These studies are important for understanding the conformational preferences and rotational barriers in these sterically hindered systems. researchgate.net While HF methods can sometimes be insufficient for describing certain dynamic processes, they can be combined with other methods like TD-DFT for a more complete picture. anu.edu.au

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to stable, separable isomers. bris.ac.uknih.gov The energy barrier to this rotation is a key parameter that determines the stability and interconversion rate of the atropisomers. uc.ptwuxibiology.com

Computational methods, including ab initio calculations, are crucial for investigating rotational barriers. researchgate.netnih.gov For derivatives of 1,8-disubstituted 9H-fluorene, ab initio calculations at the HF/6-31G* and MP2/6-31G* levels have been employed to determine the rotational barrier energy for the conversion between syn- and anti-isomers. researchgate.net These calculations also provide thermodynamic data such as the heat of formation and Gibbs energy for the isomerization process. researchgate.net The results from such studies indicate that for most of the investigated atropisomers of 1,8-disubstituted 9H-fluorenes, the syn-isomer is favored over the anti-isomer at equilibrium. researchgate.net Furthermore, the calculations show that the substituent groups are tilted away from each other to minimize electrostatic repulsion. researchgate.net

Thermodynamic Parameter Calculations (e.g., Heat of Formation, Gibbs Energy)

The thermodynamic stability of a molecule is fundamental to understanding its behavior in chemical reactions and its potential for various applications. Parameters such as the standard enthalpy of formation (ΔfH°), which indicates the energy change when a compound is formed from its constituent elements in their standard states, and the Gibbs free energy of formation (ΔfG°), which determines the spontaneity of a formation reaction, are crucial.

Computational models like SPARC can also be used to estimate the heat of formation for a wide range of organic compounds by breaking down molecular structures into functional units and quantifying the effects of their interactions. uga.edu To provide context, the table below presents thermodynamic data for the parent compound, 9H-fluorene, and some of its other methylated isomers, which are often calculated or experimentally determined and serve as a benchmark.

Table 1: Thermodynamic Properties of Fluorene and Related Methylated Derivatives

| Compound Name | Formula | Property | Value | Units | Source |

| 9H-Fluorene | C₁₃H₁₀ | Enthalpy of formation (gas, 298.15K) | 176.70 ± 3.10 | kJ/mol | nih.gov |

| 9H-Fluorene | C₁₃H₁₀ | Heat Capacity (gas, 298.15K) | 173.10 ± 1.00 | J/K·mol | nih.govnist.gov |

| 9-Methyl-9H-fluorene | C₁₄H₁₂ | Enthalpy of formation (solid) | 65.30 ± 1.00 | kJ/mol | |

| 9-Methyl-9H-fluorene | C₁₄H₁₂ | Gibbs free energy of formation (calc.) | 357.51 | kJ/mol | |

| 9,9-Dimethyl-9H-fluorene | C₁₅H₁₄ | Enthalpy of formation (gas, calc.) | 128.52 | kJ/mol | chemeo.com |

| 9,9-Dimethyl-9H-fluorene | C₁₅H₁₄ | Gibbs free energy of formation (calc.) | 370.83 | kJ/mol | chemeo.com |

| 1-Methyl-9H-fluorene | C₁₄H₁₂ | Enthalpy of formation (gas, calc.) | 151.72 | kJ/mol | chemeo.com |

| 1-Methyl-9H-fluorene | C₁₄H₁₂ | Gibbs free energy of formation (calc.) | 344.24 | kJ/mol | chemeo.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. kashanu.ac.ir This approach is particularly valuable for understanding the behavior of large systems, such as polymers in the solid state, where intermolecular forces and collective motions dictate the material's macroscopic properties. researchgate.netaau.edu.et

Assessment of Polymer Arrangements and Inter-chain Interactions in Solid State

For polymers derived from this compound, MD simulations can provide critical insights into their solid-state morphology. The arrangement of polymer chains relative to one another and the nature of their interactions are key to determining the material's electronic and physical properties. csic.esrsc.org

The simulation process typically begins by constructing a simulation box containing multiple polymer chains, which are initially placed in random orientations. nih.govnih.gov The system's energy is then minimized to resolve any unfavorable atomic overlaps. Subsequently, the system is equilibrated using NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to achieve a realistic density and structure. kashanu.ac.ir

Once the system is equilibrated, a production simulation is run to generate trajectories of atomic motion. Analysis of these trajectories can reveal key structural features:

Polymer Packing: The rigid, planar nature of the fluorene unit promotes strong π-π stacking interactions, which can lead to ordered, crystalline, or semi-crystalline domains within the polymer solid. researchgate.netrsc.org The placement of methyl groups at the C1 and C8 positions would sterically influence how closely the polymer backbones can pack, potentially disrupting the planarity and affecting the degree of crystallinity compared to unsubstituted polyfluorene.

Inter-chain Interactions: The strength and nature of interactions between adjacent polymer chains can be quantified. These interactions are primarily van der Waals forces, with a significant contribution from π-π stacking of the aromatic fluorene cores. core.ac.uk MD simulations can calculate parameters like the radial distribution function (RDF) between specific atom types on neighboring chains to characterize the proximity and ordering of the chains. nih.gov

These computational assessments are crucial for designing new fluorene-based polymers. For example, understanding how the methyl groups on this compound affect chain packing can help predict a polymer's solubility, thermal properties, and charge transport capabilities in electronic devices. chemrxiv.org

Research on Electronic and Charge Transfer Phenomena

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where photoexcitation of a molecule leads to a significant redistribution of electron density from a donor to an acceptor moiety within the same molecule. This phenomenon is particularly relevant in the study of fluorene (B118485) derivatives, where the aromatic framework can be functionalized with various electron-donating and electron-withdrawing groups to engineer specific photophysical properties. The efficiency and nature of ICT are strongly influenced by the molecular structure and the surrounding environment.

The Twisted Intramolecular Charge Transfer (TICT) model describes a photoinduced electron transfer process occurring in molecules typically composed of an electron donor and an acceptor linked by a single bond. rsc.org Upon excitation, these molecules can undergo intramolecular twisting, leading to a charge-separated state. rsc.orgnih.gov This TICT state can then relax to the ground state through either red-shifted fluorescence or non-radiative pathways. rsc.org The emission properties of TICT-based fluorophores are highly sensitive to their environment, making them suitable for applications as sensors for solvent viscosity and chemical species. rsc.org

In the context of fluorene derivatives, the TICT mechanism plays a crucial role in their photophysical behavior. For instance, in certain donor-acceptor fluorene-based chromophores, the TICT process is pronounced in polar solvents, leading to a red-shifted but weakened emission intensity. acs.org This is because the TICT state is susceptible to various non-radiative decay processes. acs.org The formation of the TICT state is often competitive with other excited-state deactivation pathways. For some aminofluorenone derivatives, the possibility of a TICT state has been explored through computational studies. acs.org

The dynamics of TICT state formation can be incredibly fast, with rates in the range of (160–650 fs)⁻¹ having been reported for some cyanoacrylic dyes. nih.gov The formation and stability of the TICT state are influenced by several factors, including the polarity of the solvent and the strength of the donor and acceptor groups. nih.gov In some systems, dimerization can also control the formation of the TICT state. nih.gov

It is important to note that while the TICT model is widely accepted, structural modifications that prevent the twisting of certain groups, such as an amino nitrogen, can inhibit the formation of a TICT state. nih.gov This highlights the critical role of molecular geometry in dictating the operative excited-state relaxation pathways.

In contrast to the twisting motion characteristic of TICT, some donor-acceptor chromophores can undergo planarization in the excited state to form a Planar Intramolecular Charge Transfer (PICT) state. rsc.org This phenomenon is driven by factors such as the energy gap between the twisted and planar geometries, hole-electron interactions, and excited-state relaxation. rsc.org A key distinction is that the transition from a twisted ground state to a more planar excited state can enhance orbital conjugation. researchgate.net

The concept of a PICT state is significant because it offers a pathway to designing fluorophores with both large Stokes shifts and high fluorescence quantum yields. researchgate.net Unlike the often-forbidden emission from a TICT state, the emission from a PICT state is typically allowed, leading to higher quantum yields. researchgate.net For example, the planar rigidized molecule fluorazene undergoes fast reversible intramolecular charge transfer to a planar ICT state, demonstrating that large-amplitude motions required for TICT are not always necessary for efficient charge transfer. acs.org

The driving forces behind whether a molecule will adopt a TICT or PICT geometry have been a subject of investigation. It has been suggested that evaluating the frontier orbital interactions between the donor and acceptor can effectively predict whether a chromophore will planarize or twist in the excited state. rsc.org

The polarity of the solvent environment plays a critical role in governing the excited-state relaxation dynamics of fluorene derivatives, particularly those exhibiting intramolecular charge transfer. researchgate.net An increase in solvent polarity generally leads to a stabilization of the more polar charge-transfer excited state. researchgate.netchemrxiv.org This stabilization has several observable consequences on the photophysical properties of these molecules.

A common observation is a bathochromic (red) shift in the emission wavelength as solvent polarity increases. researchgate.net This solvatochromic shift is indicative of a larger dipole moment in the excited state compared to the ground state. nih.govacs.org For instance, in a series of D-π-A chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, significant shifts in the emission bands were observed in solvents of varying polarity, pointing to the existence of a strong ICT character. nih.govacs.org

Furthermore, increasing solvent polarity often leads to a decrease in fluorescence intensity and a shorter fluorescence lifetime. researchgate.netnih.govacs.org This is attributed to an increased non-radiative decay rate constant. researchgate.net The stabilization of the ICT state by polar solvents can facilitate non-radiative relaxation pathways, effectively quenching the fluorescence. nih.govacs.org In some cases, the luminescence can be nearly quenched in highly polar solvents like methanol. nih.govacs.org

The interplay between the solute and solvent can also involve specific interactions, such as hydrogen bonding, which can further influence the relaxation dynamics. For certain substituted fluorene derivatives, hydrogen bonding interactions with protic solvents have been shown to facilitate relaxation between excited singlet states. nsf.gov The concentration of hydroxyl groups in the solvent system can directly impact these relaxation dynamics. nsf.gov

The following table summarizes the effect of solvent polarity on the photophysical properties of a representative fluorene derivative:

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (nm) | Fluorescence Quantum Yield |

| Cyclohexane | 2.02 | 433 | High |

| Acetonitrile | 37.5 | 620 | Low |

Note: The data presented is illustrative and based on general findings for substituted fluorene derivatives. researchgate.net

Planar Intramolecular Charge Transfer (PICT) Phenomena

Intermolecular Interactions and Exciton (B1674681) Behavior

Beyond the intramolecular processes, the behavior of 1,8-dimethyl-9H-fluorene and its derivatives in the aggregated state is governed by intermolecular interactions, leading to phenomena such as aggregation-induced emission and excimer formation. These processes are highly dependent on the molecular structure and the conditions under which aggregation occurs.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution are induced to emit strongly upon aggregation. nih.govacs.org This is in stark contrast to the more common aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state due to processes like π-π stacking. nih.gov The AIE effect is often attributed to the restriction of intramolecular rotations (RIR) or vibrations (RIV) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. acs.org

For fluorene-based compounds, the incorporation of electron-donating groups can lead to AIE activity. nih.gov The mechanism often involves the restriction of intramolecular charge transfer (ICT) in the aggregated state. nih.gov For example, certain fluorene derivatives exhibit AIE behavior in water/DMF mixtures, where the restriction of molecular motion in the aggregates enhances fluorescence. nih.gov Conversely, the introduction of an electron-withdrawing group can quench this aggregation behavior. nih.gov

Some AIE-active fluorene-based gold(I) complexes have been synthesized, which also exhibit crystallization-induced emission enhancement (CIEE), a related phenomenon where emission is intensified upon crystallization. rsc.org The AIE properties of these materials make them promising for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov

An excimer is an excited-state dimer that is formed from the association of an excited monomer with a ground-state monomer of the same species. Excimer formation is characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. researchgate.net The formation and fluorescence of excimers can be influenced by factors such as concentration, temperature, and solvent polarity. researchgate.net

In the context of fluorene, studies have investigated the transformation of a fluorene dimer to an excimer in a supersonic expansion. acs.org The magnitude of the bathochromic shift in excimer emission is dependent on the intermolecular interactions and the molecular packing structure. researchgate.net By controlling the molecular structure and intermolecular interactions, it is possible to tune the excimer emission. researchgate.net For instance, attaching m-terphenyl (B1677559) groups to twisted molecular cores can promote anisotropic intermolecular alignment, leading to sharp excimer emission peaks in solid-state films. researchgate.net

The formation of excimers can be a competing process with other deactivation pathways and can be utilized in the design of materials with specific emissive properties, including white-light emitting devices. researchgate.net

Exciton Migration and Triplet State Formation

In fluorene-based materials, particularly in aggregated or polymer forms, the fluorene unit can act as an energetic trap for excitons created on adjacent molecular segments. aps.org This process, known as exciton migration, is a critical factor in the performance of organic electronic devices. While specific studies on this compound are limited, research on analogous polyfluorenes, such as poly(9,9-dioctyl)fluorene, demonstrates that both singlet and triplet excitons can migrate through the material. aps.org At room temperature, triplet excitons, which have a longer lifetime, can travel over significant distances. aps.org

The formation of triplet states, where the electron spin is parallel to the hole it left behind, is a key phenomenon. In many organic molecules without heavy atoms, triplet states are populated via intersystem crossing (ISC) from an initially excited singlet state. rsc.org This process can be enhanced by specific molecular geometries and electronic structures. Another pathway to generating emissive states is through triplet-triplet annihilation (TTA), a process where two non-emissive triplet excitons interact to produce one higher-energy singlet exciton, which can then decay radiatively, resulting in delayed fluorescence. aps.orgresearchgate.net The efficiency of these processes is crucial for applications like thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs), which aim to harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. researchgate.netwhiterose.ac.uk The high triplet energy of the fluorene core makes it a suitable host material for TADF emitters. whiterose.ac.uk

Influence of Substituents on Electronic Conjugation and Energy Levels

The electronic properties of the fluorene core can be precisely tuned by attaching different functional groups, known as substituents. The nature and position of these substituents dictate the extent of electronic communication, or π-conjugation, across the molecule and modify its fundamental energy levels. researchgate.netaau.edu.et

Effects of Electron-Donating and Electron-Withdrawing Groups

A powerful strategy for tuning optoelectronic properties is the creation of donor-π-acceptor (D-π-A) systems. nih.gov In this design, an electron-donating group (EDG) and an electron-withdrawing group (EWG) are attached to the π-conjugated fluorene scaffold. nih.govacs.org This arrangement facilitates an internal charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

For instance, using a 9,9-dimethyl-9H-fluorene core, researchers have attached a dimethylamino group (an EDG) at one position and various acceptor groups (EWGs) like dicyanovinyl at another. acs.org The introduction of EDGs generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), while EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net This push-pull mechanism effectively reduces the energy difference between the HOMO and LUMO, which has profound effects on the molecule's absorption and emission spectra. nih.govnih.gov Any perturbation to the electronic system of an aromatic structure, whether by electron-donating or withdrawing groups, tends to impact its aromaticity and electronic properties. nih.gov

Modulation of π-Conjugation Pathways

The specific positions of substituents on the fluorene ring determine the pathway of π-conjugation, which significantly impacts the efficiency of charge transfer. nih.govacs.org Studies on 9,9-dimethylfluorene derivatives have shown a marked difference between "linear" and "nonlinear" conjugation paths. nih.govacs.org

A linear conjugation pathway, for example, where a donor is placed at the 2-position and an acceptor at the 7-position, creates a direct "push-pull" axis across the long dimension of the molecule. nih.gov This linear arrangement has been shown to produce a significant enhancement in nonlinear optical properties compared to a "nonlinear" arrangement with the same donor and acceptor groups. nih.govacs.org The substitution pattern of this compound is unique. The C1 position combines a meta-like linkage with significant steric hindrance, which can restrict electronic coupling between the fluorene core and attached substituents. researchgate.net This modulation of the π-conjugation path is a critical tool for molecular engineering, allowing for the fine-tuning of material properties for specific applications. nih.govacs.orgnih.gov

Alterations in Energy Band Gaps and Redox Potentials

The attachment of electron-donating and -withdrawing groups and the modulation of π-conjugation pathways directly alter the HOMO and LUMO energy levels, which in turn defines the electrochemical band gap and redox potentials of the molecule. nih.govung.edu The redox potentials determine the ease with which a molecule can be oxidized (lose an electron) or reduced (gain an electron).

Systematic studies on D-π-A chromophores based on a 9,9-dimethylfluorene core have demonstrated that altering the strength of the acceptor group and the length of the π-conjugation path has a more pronounced effect on the LUMO energy level than on the HOMO level. nih.govacs.org Consequently, increasing the acceptor strength or extending the conjugation typically leads to a smaller energy gap. nih.gov For example, moving from a weaker acceptor to a stronger one can cause a bathochromic (red) shift in the absorption spectrum, reflecting a reduction in the optical gap. nih.gov This tunability is crucial for designing materials for applications such as OLEDs and photovoltaics, where matching energy levels is key to efficient device performance. researchgate.netmetu.edu.tr

Below is an interactive data table showcasing the electrochemical properties of several chromophores based on a 9,9-dimethylfluorene donor, illustrating the effect of different acceptor groups on energy levels and band gaps.

Advanced Applications in Organic Electronics and Photonics Research

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Fluorene-based materials are cornerstones in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent characteristics, such as high charge carrier mobility and the ability to be chemically modified to tune their emission color and electronic properties, have led to their widespread use in creating efficient and stable electroluminescent devices.

The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology, crucial for full-color displays and white lighting. Fluorene (B118485) derivatives have emerged as leading candidates for blue emitters due to their wide energy gap and high photoluminescence efficiency. umich.eduencyclopedia.pub The rigid structure of the fluorene core helps to prevent concentration quenching, a common issue in the solid state that can diminish luminescence.

Researchers have synthesized various fluorene-based molecules that exhibit deep-blue to greenish-blue emission with high efficiency. researchgate.net For instance, oligofluorenes have been designed to achieve high quantum yields, with some devices showing external quantum efficiencies (EQEs) of up to 6.1% for undoped devices. umich.edu The introduction of specific side groups onto the fluorene backbone can further enhance performance. For example, incorporating sterically demanding groups can prevent intermolecular interactions that lead to the formation of excimers, which cause a red-shift in emission and reduce color purity. nih.gov

Solution-processed OLEDs using fluorene-bridged anthracene (B1667546) derivatives have achieved deep-blue emission with Commission Internationale de L'Eclairage (CIE) coordinates very close to the standard blue of the National Television Standards Committee. acs.org These devices have demonstrated a maximum current efficiency of 2.0 cd/A. acs.org The combination of a fluorene core with other aromatic units, such as pyrene (B120774) or anthracene, has been a successful strategy to create novel dual-core structures for deep-blue emitters with high photoluminescence quantum yields. nih.govmdpi.com

| Emitter Type | Key Features | Performance Metrics |

| Oligofluorene Derivatives | Consist of oligofluorenyl blocks and electron-donating/withdrawing groups. | Max EQE: 6.1% (undoped), 8.6% (doped). umich.edu |

| Fluorene-bridged Anthracene | Appended with charge transport moieties for solution processing. | Max Current Efficiency: 2.0 cd A⁻¹; CIE: (0.15, 0.13). acs.org |

| Dual-Core Emitters | Incorporating fluorene with pyrene or anthracene. | High PLQY (up to 88%); Deep blue emission. nih.gov |

| 9,9-dimethyl-fluorene doped host | 2,7-bis{2[phenyl(m-tolyl)amino]-9,9-dimethyl-fluorene-7-yl}-9,9-dimethyl—fluorene (MDP3FL) emitter. | EQE of 1.9% at 100 cd/m² with CIE of (0.15, 0.12). encyclopedia.pub |

In many high-efficiency OLEDs, particularly phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material. The host material plays a critical role in facilitating efficient energy transfer to the guest emitter. Fluorene derivatives are excellent candidates for host materials due to their high triplet energy, which is essential for confining the triplet excitons on the phosphorescent guest, especially for blue PhOLEDs.

To be an effective host, a material must possess a higher triplet energy than the emissive dopant to prevent back energy transfer. Fluorene-based hosts are often designed to have a high glass transition temperature and good thermal stability to ensure device longevity. researchgate.net For example, a novel host material, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), which links a tetraphenylsilane (B94826) unit to a fluorene framework, was developed for blue PhOLEDs. researchgate.net This design enhances thermal and morphological stability while maintaining a high triplet energy. Devices using this host with the blue phosphorescent emitter FIrpic achieved a maximum EQE of 15%. researchgate.net

Bipolar host materials, which can transport both electrons and holes, are particularly desirable for achieving balanced charge injection and a wide recombination zone within the emissive layer, leading to higher efficiency and reduced efficiency roll-off at high brightness. Fluorenylcarbazole-based bipolar hosts have been synthesized and used in red PhOLEDs, demonstrating excellent performance with a maximum EQE of 14.8%. lightpublishing.cn

| Host Material | Dopant/Emitter | Device Performance |

| Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F) | FIrpic (sky-blue) | Max EQE: 15%. researchgate.net |

| Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F) | FIrfpy (blue) | Max EQE: 9.4%. researchgate.net |

| 2,7-di(9,9-dimethyl-9H-fluoren-1-yl)-9H-thioxanthen-9-one (DMBFTX) | Ir(piq)2(acac) (red) | Peak EQE: 12.9%. osti.gov |

| Fluorenylcarbazole-based bipolar host (FC-BCz-PQZ) | Red phosphorescent emitter | Max EQE: 14.8%. lightpublishing.cn |

Non-doped OLEDs, where the emissive layer consists of a single material, offer advantages in terms of simpler device fabrication and potentially longer operational stability compared to doped systems. nih.gov However, neat films of luminescent materials often suffer from concentration quenching. Fluorene derivatives with bulky substituents are designed to overcome this issue by sterically hindering close intermolecular packing.

For instance, a blue-emitting material based on an anthracene core end-capped with sterically bulky 9-phenyl-9-fluorenyl groups was developed for non-doped OLEDs. This material, BFAn, forms stable amorphous films and devices using it as the emitter achieved an excellent EQE of 5.1% with deep-blue emission (CIE coordinates of 0.15, 0.12). The power efficiency of these non-doped devices reached as high as 5.7 lm/W.

In the realm of PhOLEDs, the design of the host material is paramount. As discussed, fluorene derivatives are widely used as hosts due to their high triplet energies. researchgate.netosti.gov Acridine-based materials have also been explored as hole-transporting and host materials in phosphorescent OLEDs, with some showing excellent efficiencies. nih.gov The integration of fluorene moieties into these or other host structures can further enhance their properties.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies of up to 100% in OLEDs without the need for heavy metal phosphors. TADF materials are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, followed by fluorescence.

Fluorene derivatives have been incorporated into TADF emitters to create rigid structures with specific donor-acceptor architectures that promote a small ΔEST. For example, a fluorene-bridged double carbonyl/amine-based multi-resonant TADF emitter was reported to have a narrower and brighter emission compared to its non-bridged counterpart. st-andrews.ac.uk The OLEDs fabricated with this emitter showed a maximum EQE of 15.3% with green emission. st-andrews.ac.uk

The introduction of bulky groups, such as in 1,8-dimethylcarbazole, into donor-acceptor molecules can induce a twist between the donor and acceptor units, which helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and thus reduce ΔEST. researchgate.net A quadrupolar TADF emitter based on 1,8-dimethylcarbazole-triazine conjugates achieved a maximum EQE of 21.2% with brilliant blue emission. researchgate.net

| TADF Emitter Structure | Key Feature | Performance Metric |

| Fluorene-bridged double carbonyl/amine | Locked conformation, narrower emission | Max EQE: 15.3% (green). st-andrews.ac.uk |

| 1,8-dimethylcarbazole-triazine conjugate (quadrupolar) | Intermolecular twisting, small ΔEST | Max EQE: 21.2% (blue). researchgate.net |

Strategies for Non-Doped and Phosphorescent OLED Architectures

Photovoltaic Technologies

The versatility of fluorene derivatives extends beyond light emission to light absorption, making them valuable materials for photovoltaic technologies. Their tunable electronic properties and good processability are key attributes for their use in organic solar cells.

In Organic Solar Cells (OSCs) and Polymer Solar Cells (PSCs), fluorene units are incorporated into either small molecules or polymers that act as the electron donor or acceptor material in the photoactive layer. The broad absorption, appropriate energy levels, and high charge carrier mobility of fluorene-based materials contribute to efficient photocurrent generation.

For instance, a small molecule hole-transporting material incorporating 9,9-dimethyl-9H-fluorene was used in perovskite solar cells, achieving a power conversion efficiency (PCE) of 19.7%. rsc.orgrsc.org The inclusion of the fluorene unit was found to improve the mobility and photovoltage of the device. rsc.org

In PSCs, fluorene is often copolymerized with an electron-accepting unit to create a donor-acceptor polymer. These polymers can have a low bandgap, allowing them to absorb a larger portion of the solar spectrum. A copolymer containing a 9-alkylidene-9H-fluorene unit in its main chain was synthesized and used in a bulk heterojunction PSC, achieving a PCE of 6.2%. researchgate.net Furthermore, a water/alcohol-soluble copolymer based on fluorene and perylene (B46583) diimide has been developed as a cathode interlayer for inverted PSCs, leading to a PCE of 3.54%. rsc.org

| Photovoltaic Application | Fluorene-based Material | Performance Metric |

| Perovskite Solar Cells | 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP) as hole transport material | PCE: 19.7%. rsc.orgrsc.org |

| Polymer Solar Cells (PSCs) | 9-alkylidene-9H-fluorene-containing polymer (PAFDTBT) | PCE: 6.2%. researchgate.net |

| Inverted Polymer Solar Cells (I-PSCs) | Fluorene and perylene diimide copolymer (PF-PDIN) as cathode interlayer | PCE: 3.54%. rsc.org |

Dye-Sensitized Solar Cells (DSSCs) as Sensitizers

Fluorene-based compounds are extensively utilized as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong light absorption and efficient charge transfer capabilities. researchgate.netmagtech.com.cn Organic dyes featuring a donor-π-acceptor (D-π-A) structure are central to the performance of DSSCs. magtech.com.cn The fluorene unit often serves as the π-bridge, facilitating electron transfer from the donor to the acceptor. researchgate.net

New organic dyes incorporating fluorene functionalized with imidazole (B134444) chromophores as donors and cyanoacrylic acid as acceptors have been synthesized and tested in nanocrystalline TiO2-based DSSCs. acs.org These dyes demonstrated moderate power conversion efficiencies, with the presence of an additional imidazole group on the fluorene core helping to reduce electron recombination and increase the open-circuit voltage. acs.org Research has also explored fluorene's role as a donor element, where its planar arrangement and electron-rich nature enhance hole mobility. researchgate.net

Role as Hole Transport Materials (HTMs) and Non-Fullerene Acceptors

The excellent hole-transporting properties of fluorene derivatives make them ideal candidates for hole transport materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com To address the solubility and carrier transport limitations of traditional HTMs, fluorenyl groups have been incorporated into molecular structures, leading to compounds with tunable energy levels and improved performance. mdpi.com For instance, a novel HTM, 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP), achieved a power conversion efficiency of 19.7% in perovskite solar cells. rsc.org Theoretical studies have also focused on designing new dimethylfluorene-based HTMs with enhanced photovoltaic properties, predicting high power conversion efficiencies. researchgate.net

In the realm of non-fullerene acceptors (NFAs) for organic solar cells, fluorene-based materials are gaining prominence. nih.gov A-D-A (acceptor-donor-acceptor) type small molecules with a fluorene central block have shown promise. For example, a nonfullerene acceptor with a ladder-type fluorene-based backbone demonstrated strong light absorption and led to a power conversion efficiency of 7.93%. nankai.edu.cn Porphyrin-based non-fullerene acceptors have also been developed, showing broad absorption and high power conversion efficiencies in fullerene-free organic solar cells. chinesechemsoc.org

Advanced Materials Science Applications

The versatility of 1,8-dimethyl-9H-fluorene extends into the synthesis of novel polymers and frameworks for a variety of advanced materials science applications.

Conjugated Microporous Polymers (CMPs) for Photocatalysis

Conjugated microporous polymers (CMPs) based on fluorene are excellent candidates for photocatalysis and chemical sensing due to their high porosity, large surface area, and strong fluorescence. nih.govresearchgate.net These polymers are synthesized through methods like Yamamoto or Suzuki-Miyaura polycondensation. nih.govrsc.org

One study detailed the creation of fluorene-based CMPs for the blue light-driven selective oxidation of amines, where a dimethyl substituent on the fluorene precursor proved more efficient than a difluoro substituent. researchgate.net Another research effort focused on linear conjugated polymers with dimethyl-9H-fluorene units for photocatalytic hydrogen evolution from water, demonstrating the importance of the linker type in polymer performance. rsc.org

Integration into Covalent Organic Frameworks (COFs) for Molecular Motors

The integration of molecular machines, such as light-driven molecular motors, into the backbone of covalent organic frameworks (COFs) is a burgeoning area of research. rsc.orgchemrxiv.orgresearchgate.net A dimethyl fluorene spacer has been utilized to study the formation and properties of these frameworks independently of the motor functionality. rsc.orgchemrxiv.org This spacer mimics the lower half of the motor, allowing for the integration of both components within the same framework. rsc.orgchemrxiv.org The resulting COFs exhibit significant pore volume and surface area, providing a stable and organized environment for the molecular motors to function. rsc.orgchemrxiv.orgresearchgate.net

Development of Organic Semiconductors

Fluorene derivatives are foundational to the development of high-performance organic semiconductors. cymitquimica.com Their inherent properties, such as high thermal stability, efficient charge transport, and strong luminescence, make them suitable for various electronic applications. mdpi.com The substitution at the 9-position of the fluorene ring with alkyl chains, like methyl groups, enhances solubility without altering the electronic properties of the conjugated backbone. mdpi.com

Researchers have synthesized and characterized numerous fluorene-based organic semiconductors, investigating how different substituents influence their electronic structure and properties for applications in OLEDs and other devices. mdpi.combohrium.com Theoretical studies have also been conducted to understand the relationship between the chemical structure of fluorene-based materials and their optoelectronic properties, aiming to design more effective compounds for solar cells and other applications.

Research into Two-Photon Absorption (2PA) Materials for Nonlinear Optics

Symmetrical fluorene derivatives have been investigated for their two-photon absorption (2PA) properties, which are crucial for applications in nonlinear optics, such as 3D microfabrication and bioimaging. rsc.orgnih.govresearchgate.net These molecules often exhibit large 2PA cross-sections. nih.gov

The synthesis and characterization of new fluorene derivatives have shown that incorporating functionalities like thiophene (B33073) and alkynes can increase the π-conjugation length and enhance 2PA cross-section values. nih.gov For example, a symmetrical molecule with a large π-conjugated system flanked by electron-withdrawing groups exhibited a very high peak 2PA cross-section. acs.org The study of these materials includes comprehensive photophysical characterization and theoretical modeling to understand their nonlinear optical properties. researchgate.net

Chirality and Stereochemical Research

Chiroptical Properties of Helical Fluorene (B118485) Derivatives

Helical chirality, arising from the twisted, screw-like arrangement of a molecule's backbone, is a key feature in many advanced fluorene derivatives. These helical structures exhibit distinctive interactions with polarized light, which are investigated through various spectroscopic techniques.

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are powerful tools for probing the chiral nature of molecules in their ground and excited states, respectively. In the realm of fluorene derivatives, these studies provide deep insights into their stereochemical properties.

For instance, helical aromatic conjugated polymers synthesized from fluorene derivatives have been shown to exhibit induced chirality. scivisionpub.com When these polymers are formed in a chiral nematic liquid crystal environment, they adopt interchain helically π-stacked structures. scivisionpub.com This induced helical arrangement results in observable CD signals. scivisionpub.com Furthermore, when chirality is imparted to luminescent conjugated polymers, they can emit circularly polarized light, a phenomenon known as Circularly Polarized Luminescence (CPL). scivisionpub.com

The efficiency of these chiroptical properties is often quantified by the dissymmetry factor (g), with g_abs for CD and g_lum for CPL. Studies on helical poly(fluorenevinylene) derivatives have demonstrated that the formation of folded structures, stabilized by inter-chain interactions in the solid state, leads to significantly enhanced CD and CPL signals. nih.gov Similarly, research on dibenzoindeno[2,1-c]fluorene, a helically chiral diradicaloid, has reported the measurement of its electronic circular dichroism (ECD) and the calculation of its dissymmetry factor. researchgate.netchemrxiv.org The enantiopure samples of this compound displayed mirror-image ECD spectra with g_abs values reaching up to 1.2 × 10⁻³. acs.orgnih.govchemrxiv.org

In another example, spiro-fluorene locked multi-resonance delayed fluorescence helical frameworks have been developed as efficient materials for circularly polarized electroluminescence. rsc.org The enantiomers of these compounds, (P)-Spiro-3TCzBN and (M)-Spiro-3TCzBN, exhibited mirror-image CPL spectra with a g_PL factor in the order of 10⁻⁴. rsc.org These findings highlight the potential of helical fluorene systems in the development of advanced chiroptical materials.

| Compound/Polymer System | Chiroptical Property | Dissymmetry Factor | Wavelength (nm) | Reference |

| Helical Poly(fluorene-alt-benzothiadiazole) | Circular Dichroism (CD) | 25x enhancement | Not Specified | mdpi.com |

| Dibenzoindeno[2,1-c]fluorene (IF7H) | Electronic Circular Dichroism (ECD) | g_abs up to 1.2 x 10⁻³ | 308 | acs.orgnih.govchemrxiv.org |

| (P/M)-Spiro-3TCzBN | Circularly Polarized Luminescence (CPL) | g_PL of ~10⁻⁴ | Not Specified | rsc.org |

| (P/M)-Spiro-3TCzBN (in CP-OLED) | Circularly Polarized Electroluminescence (CPEL) | g_EL of -3.51 x 10⁻⁴ and +4.26 x 10⁻⁴ | 560 | rsc.org |

| Helical Aromatic Conjugated Polymers | CD and CPL | g_abs ~10⁻⁴ - 10⁻²; g_lum ~10⁻³ | Not Specified | scivisionpub.com |

| Anthracene (B1667546) in hyperbranched poly(fluorenevinylene) | Circularly Polarized Luminescence (CPL) | g_lum of ~10⁻² | Not Specified | researchgate.netnih.gov |

Chirality amplification and transfer are phenomena where chirality from one source is expressed and enhanced in another system. In the context of fluorene derivatives, these mechanisms are crucial for creating materials with strong chiroptical responses from a small initial chiral influence.

One studied mechanism involves the use of optically active, hyperbranched poly(fluorenevinylene) derivatives as a chiral host. researchgate.netnih.gov These polymers, bearing a neomenthyl group at the 9-position of the fluorene backbone, can include achiral guest molecules like naphthalene, anthracene, and pyrene (B120774) within their structure. researchgate.netnih.gov This inclusion leads to the guest molecules exhibiting intense circular dichroism through a process of chirality transfer, which is often amplified. researchgate.netnih.gov The efficiency of this transfer is notably higher in polymers with a greater molar mass. researchgate.netnih.gov

The process of chirality amplification can occur through different pathways. One proposed mechanism is "deactivation chirality amplification," where there is a biased deactivation of a coplanar conformation in favor of a handedness that matches a pre-existing single-handed structure in the vicinity. researchgate.net Another is "ground-state chirality amplification," which is suggested by significant temperature effects on the induction of chirality. researchgate.net

Furthermore, the self-assembly of chiral molecules can lead to the formation of supramolecular structures with enhanced chirality. For instance, the dispersion of a chiral polymer like poly(fluorene-alt-benzothiadiazole) in a polymerizable matrix can amplify the material's chirality, leading to a significant increase in the circular dichroism. mdpi.com The formation of folded structures in poly(fluorenevinylene) derivatives in the solid state is another example of how inter-chain interactions can lead to remarkably enhanced chiroptical properties, a phenomenon termed chirality amplification. nih.gov

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) Studies

Investigation of Configurationally Stable Chiral Structures

Research has focused on indenofluorenes, which are compounds containing fused six- and five-membered rings. While the simple indeno[2,1-c]fluorene has a helical shape, it is configurationally unstable. acs.orgnih.gov To enhance stability, scientists have extended the π-system of the outermost rings. nih.gov A notable success in this area is the synthesis of dibenzoindeno[2,1-c]fluorene. researchgate.netchemrxiv.org This molecule possesses a helical structure that is configurationally stable, allowing for the successful isolation of its individual enantiomers. researchgate.netchemrxiv.orgacs.orgnih.gov

The stability of these chiral structures is often quantified by the racemization energy barrier. For dibenzoindeno[2,1-c]fluorene, the racemization half-life at 298 K has been estimated to be 3.6 days, with a calculated Gibbs free energy of activation for racemization (ΔG‡rac) of 24.64 kcal mol⁻¹. acs.orgnih.gov In another example, spiro-fluorene based helical frameworks have been designed with even higher racemization barriers, calculated to be over 43 kcal mol⁻¹, indicating significant configurational stability suitable for applications in devices like circularly polarized organic light-emitting diodes (CP-OLEDs). rsc.org

| Chiral Structure | Racemization Barrier (ΔG‡rac) | Half-life (t1/2) | Reference |

| Dibenzoindeno[2,1-c]fluorene | 24.64 kcal mol⁻¹ at 298 K | 3.6 days at 298 K | acs.orgnih.gov |

| Spiro-3TCzBN | 46.34 kcal mol⁻¹ | Not Specified | rsc.org |

| DPh-3TCzBN | 47.42 kcal mol⁻¹ | Not Specified | rsc.org |

| DMe-3TCzBN | 43.18 kcal mol⁻¹ | Not Specified | rsc.org |

Atropisomerism in Fluorene-Based Systems

Atropisomerism is a type of chirality that arises from hindered rotation around a single bond. While classic examples involve biaryl systems, this phenomenon is also relevant in specifically designed fluorene-based frameworks. The steric hindrance created by bulky substituents around the bond axis creates a significant energy barrier to rotation, allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers).

A methodology for the synthesis of fluorene-based atropisomers has been developed through the strategy of aromatic ring formation. acs.orgresearchgate.net This involves the benzannulation of an indene-based diene with benzoylacetonitrile, which can be promoted by a chiral organocatalyst to produce various atropisomeric fluorene-based skeletons. acs.orgresearchgate.net This approach not only provides a new route to constructing atropisomeric biaryls but also expands the family of known atropisomers. acs.orgresearchgate.net

The stability of atropisomers is a critical factor for their application and is often classified based on their half-life of racemization at a given temperature. Atropisomers are generally categorized into three classes based on their rotational stability at 37 °C:

Class 1: Half-life < 60 seconds (low stability)

Class 2: Half-life between 60 seconds and 4.5 years (intermediate stability)

Class 3: Half-life > 4.5 years (high stability) acs.orgchemrxiv.orgnih.gov

For practical applications, particularly in areas like drug discovery, Class 3 atropisomers are considered suitably stable. acs.org The development of catalytic, atroposelective methods is crucial for accessing these highly sought-after, configurationally stable molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,8-dimethyl-9H-fluorene, and how can reaction conditions be optimized?

- Methodological Answer :

- Friedel-Crafts Alkylation : Employ AlCl₃ as a catalyst in a dichloromethane solvent to introduce methyl groups at the 1,8-positions of fluorene. Monitor reaction progress via TLC and purify via column chromatography (hexane/ethyl acetate) .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) to attach methyl groups. Optimize temperature (80–100°C) and ligand ratios to enhance yields .

- Yield Optimization Table :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 65–70 | |

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene | 75–80 |

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify methyl group positions (δ 1.2–1.5 ppm for CH₃) and aromatic proton splitting patterns .

- GC-MS : Confirm molecular ion peaks (m/z 194 for C₁₅H₁₄) and fragmentation patterns .

- X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy .

- Store in airtight containers away from oxidizers; dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic properties of this compound derivatives?

- Methodological Answer :

- Comparative DFT Studies : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps and compare with experimental UV-Vis data .

- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to validate theoretical predictions .

- Data Reconciliation Table :

| Property | Theoretical (eV) | Experimental (eV) | Discrepancy Source |

|---|---|---|---|

| HOMO-LUMO Gap | 3.2 | 3.5 | Solvent polarity effects |

| Oxidation Potential | +1.1 V | +1.3 V | Reference electrode calibration |

Q. What strategies improve the crystallographic refinement of this compound derivatives with twinned crystals?

- Methodological Answer :

- SHELXL Workflow : Input HKLF 5 format data for twinned structures; refine using TWIN/BASF commands .

- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to enhance precision .

Q. How can this compound be functionalized for optoelectronic applications?

- Methodological Answer :

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at the 2,7-positions using HNO₃/H₂SO₄ or Vilsmeier-Haack reactions .

- Photophysical Testing : Characterize fluorescence quantum yields using integrating spheres and compare with unmodified fluorenes .

Contradiction Analysis and Experimental Design

Q. Why do NMR spectra of this compound show variability in methyl proton splitting across studies?

- Methodological Answer :

- Dynamic Effects : Conformational flexibility in solution may cause signal broadening. Use low-temperature NMR (−40°C in CD₂Cl₂) to "freeze" rotamers .

- Solvent Polarity : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions .

Q. What experimental controls are critical when evaluating the thermal stability of this compound in polymer matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products